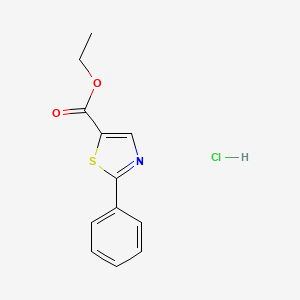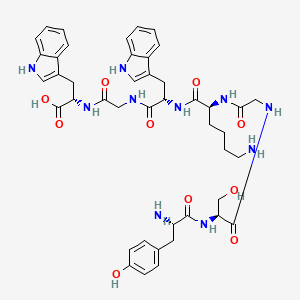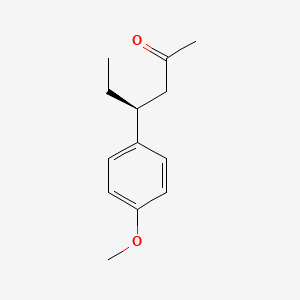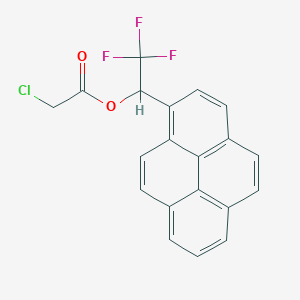
2,2,2-Trifluoro-1-(pyren-1-yl)ethyl chloroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-1-(pyren-1-yl)ethyl chloroacetate is a chemical compound known for its unique structure, which includes a trifluoromethyl group and a pyrene moiety
Métodos De Preparación
The synthesis of 2,2,2-Trifluoro-1-(pyren-1-yl)ethyl chloroacetate typically involves the reaction of pyrene with trifluoroacetic anhydride and chloroacetyl chloride. The reaction conditions often require the presence of a catalyst and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
2,2,2-Trifluoro-1-(pyren-1-yl)ethyl chloroacetate undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetate group can be substituted with nucleophiles such as amines or alcohols to form corresponding amides or esters.
Oxidation and Reduction: The pyrene moiety can undergo oxidation to form pyrene quinones, while reduction reactions can yield dihydropyrene derivatives.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,2,2-Trifluoro-1-(pyren-1-yl)ethyl chloroacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing pyrene and trifluoromethyl groups.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe in fluorescence spectroscopy.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific molecular pathways.
Mecanismo De Acción
The mechanism by which 2,2,2-Trifluoro-1-(pyren-1-yl)ethyl chloroacetate exerts its effects is primarily through its interaction with molecular targets via its pyrene and trifluoromethyl groups. The pyrene moiety can intercalate into DNA, making it useful in studying DNA interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .
Comparación Con Compuestos Similares
Similar compounds to 2,2,2-Trifluoro-1-(pyren-1-yl)ethyl chloroacetate include:
2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine: This compound also contains a trifluoromethyl group but has a pyridine moiety instead of pyrene.
1-Trifluoroacetyl piperidine: This compound features a trifluoromethyl group and a piperidine ring, differing in its overall structure and applications.
The uniqueness of this compound lies in its combination of the pyrene and trifluoromethyl groups, which confer distinct chemical and physical properties, making it valuable in a wide range of scientific research applications.
Propiedades
Número CAS |
187840-10-4 |
|---|---|
Fórmula molecular |
C20H12ClF3O2 |
Peso molecular |
376.8 g/mol |
Nombre IUPAC |
(2,2,2-trifluoro-1-pyren-1-ylethyl) 2-chloroacetate |
InChI |
InChI=1S/C20H12ClF3O2/c21-10-16(25)26-19(20(22,23)24)15-9-7-13-5-4-11-2-1-3-12-6-8-14(15)18(13)17(11)12/h1-9,19H,10H2 |
Clave InChI |
ODAYSINFWQJAAZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(C(F)(F)F)OC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3,4-Dimethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]ethan-1-one](/img/structure/B14256428.png)
![Carbamic acid, [2-(2-propenyl)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B14256429.png)
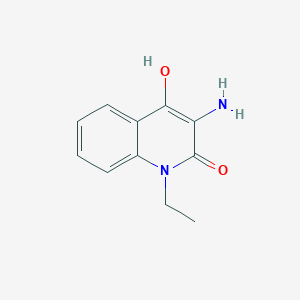
![1-[(2,3-Dimethylbutan-2-yl)(dimethoxy)silyl]pyrrolidine](/img/structure/B14256432.png)
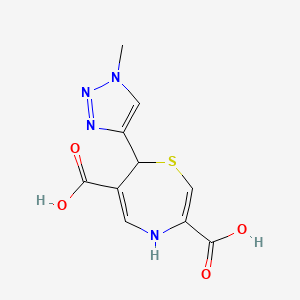
![2-[(E)-({4-[bis(5-methylfuran-2-yl)methyl]phenyl}imino)methyl]-4-nitronaphthalen-1-ol](/img/structure/B14256454.png)
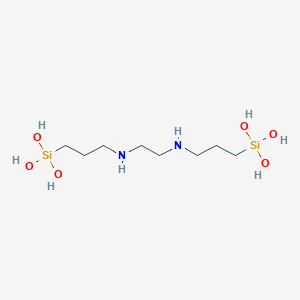

![1,1'-{Dodecane-1,12-diylbis[(3-aminopropyl)azanediyl]}di(hexadecan-2-ol)](/img/structure/B14256478.png)

